1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-methoxyphenoxy)ethyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-methoxyphenoxy)ethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by its structural complexity and functional diversity. Its core structure includes a 1,2,3-triazole ring substituted with a 2-fluorophenyl-2-hydroxyethyl group at the N1 position and a carboxamide linker connected to a 2-(2-methoxyphenoxy)ethyl chain.
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(2-methoxyphenoxy)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c1-28-18-8-4-5-9-19(18)29-11-10-22-20(27)16-12-25(24-23-16)13-17(26)14-6-2-3-7-15(14)21/h2-9,12,17,26H,10-11,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWTVOEKYIXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-methoxyphenoxy)ethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained significant attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22F N3O4
- Molecular Weight : 371.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of triazole derivatives are often linked to their ability to inhibit key enzymes and pathways involved in disease processes. This compound has been evaluated for its potential in anticancer and antimicrobial applications.
Anticancer Activity
Recent studies indicate that triazole derivatives exhibit significant anticancer properties through various mechanisms, including enzyme inhibition. For instance:
- Thymidylate Synthase Inhibition : A study demonstrated that compounds similar to the one showed thymidylate synthase (TS) inhibition with IC50 values ranging from 1.95 to 4.24 μM. The standard drug Pemetrexed had an IC50 of 7.26 μM, indicating that these derivatives may have enhanced efficacy compared to existing treatments .
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7, HCT-116, HepG2) revealed that some triazole derivatives exhibited strong antiproliferative activity, outperforming conventional chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The antimicrobial potential of triazole compounds is also noteworthy:
- Inhibition of Bacterial Growth : Certain derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of antimicrobial activity .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazole-containing compounds:
-
Synthesis and Evaluation :
Compound IC50 (μM) Target Compound A 1.1 (MCF-7) Anticancer Compound B 64 (GlyT1) Neurotransmitter transport Compound C <10 (E. coli) Antimicrobial - Mechanistic Insights :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of fluorinated triazoles in cancer treatment. Specifically, compounds similar to 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-methoxyphenoxy)ethyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated significant activity against various cancer cell lines.
Case Studies
- Fluorinated Triazoles Against Breast Cancer : A study evaluated several fluorinated triazoles, including derivatives similar to the compound . These compounds exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating superior potency against breast cancer cell lines (MDA-MB-231) .
- Broad-Spectrum Anticancer Activity : Research has shown that triazole derivatives can effectively target multiple cancer types, including prostate (PC-3) and renal (ACHN) cancers. The structural modifications in these compounds enhance their hydrophobicity and stability, contributing to their increased cytotoxicity .
Other Therapeutic Applications
Beyond oncology, triazole compounds are being explored for their potential in treating various other conditions:
- Antimicrobial Properties : Triazoles have been recognized for their antifungal activity, particularly against resistant strains of fungi. Their mechanism involves inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity.
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, presenting opportunities for developing anti-inflammatory medications.
Comparative Data Table
| Application Area | Compound Type | Activity Summary |
|---|---|---|
| Anticancer | Fluorinated Triazoles | Inhibition of TS; effective against multiple cancer types |
| Antimicrobial | Triazole Derivatives | Effective against resistant fungal strains |
| Anti-inflammatory | Triazole Compounds | Modulation of inflammatory pathways |
Comparison with Similar Compounds
N-(2-Ethoxyphenyl)-1-(2-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide ()
- Key Differences: A 5-methyl group on the triazole ring, absent in the target compound. Ethoxyphenyl substituent instead of methoxyphenoxyethyl.
- Implications: The methyl group may enhance metabolic stability but reduce solubility.
1-(2-Ethoxyphenyl)-5-Methyl-N-[4-(5-Methyl-1H-1,2,3-Triazol-1-yl)Phenyl]-1H-1,2,3-Triazole-4-Carboxamide ()
- Key Differences: Dual triazole rings (one at N1 and another on the phenyl group). Ethoxyphenyl and methyl substituents.
- Implications :
Functional Group Variations
5-Amino-1-{[2-(4-Ethoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-N-(2-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxamide ()
- Key Differences: Amino group at the C5 position of the triazole. Oxazole ring substituent.
- Oxazole may introduce additional electronic effects, altering receptor binding profiles .
1-(2-Hydroxy-2-Phenylethyl)-N-(2-Phenylethyl)-1H-1,2,4-Triazole-3-Carboxamide ()
- Key Differences :
- 1,2,4-triazole instead of 1,2,3-triazole.
- Phenyl substituents without fluorine or methoxy groups.
- Implications :
- 1,2,4-triazole isomers often exhibit distinct pharmacokinetics due to altered hydrogen-bonding capacity.
- Lack of fluorine reduces lipophilicity, possibly limiting CNS activity compared to the fluorinated target compound .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions, including azide-alkyne cycloaddition (Huisgen reaction) to form the triazole core, followed by coupling reactions to introduce the fluorophenyl and methoxyphenoxyethyl substituents . Key steps include:
- Triazole formation : Copper-catalyzed cycloaddition between an alkyne and azide precursor under mild conditions (e.g., room temperature, aqueous/organic solvent mixtures) .
- Carboxamide coupling : Use of coupling agents like EDC/HOBt or DCC to link the triazole-carboxylic acid intermediate with the amine-containing sidechain .
- Hydroxyethyl functionalization : Protection/deprotection strategies (e.g., tert-butyldimethylsilyl (TBS) groups) to preserve the hydroxyl group during synthesis .
Critical conditions : Maintain anhydrous environments for coupling reactions, optimize pH for azide-alkyne reactivity, and use TLC/NMR to monitor intermediate purity .
Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?
Structural confirmation requires a combination of:
- NMR spectroscopy : - and -NMR to identify proton environments (e.g., triazole protons at δ 7.5–8.5 ppm) and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For definitive 3D conformation analysis, though this requires high-purity crystals .
- FT-IR : Confirm functional groups (e.g., carbonyl stretch at ~1650–1700 cm) .
Q. Example data :
| Technique | Key Peaks/Data |
|---|---|
| -NMR | δ 8.2 (triazole-H), δ 4.5 (hydroxyethyl-CH), δ 3.8 (methoxy-OCH) |
| HRMS | [M+H] m/z calculated: 457.18; observed: 457.17 |
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Kinase or protease inhibition assays if targeting specific pathways (e.g., EGFR, COX-2) .
- Antimicrobial activity : Broth microdilution for MIC values against Gram-positive/negative bacteria .
Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) and solvent-only blanks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- DoE (Design of Experiments) : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, higher Cu(I) concentrations (10 mol%) may accelerate triazole formation but risk side reactions .
- Purification : Gradient flash chromatography (hexane/EtOAc to DCM/MeOH) or preparative HPLC for polar intermediates .
- In-line analytics : ReactIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
Case study : A 15% yield increase was achieved by switching from THF to DMF in the carboxamide coupling step, enhancing solubility .
Q. How can computational chemistry methods predict the binding affinity of this compound with specific biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, PARP). Focus on hydrogen bonding with the triazole and carboxamide groups .
- MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Train models on similar triazole derivatives to predict bioactivity based on substituent electronic effects (e.g., Hammett σ values for fluorophenyl groups) .
Example finding : Docking studies suggest the methoxyphenoxyethyl chain occupies a hydrophobic pocket in COX-2, enhancing selectivity .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS recommendations for cytotoxicity screens .
- Meta-analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., cell passage number, serum concentration in media) .
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .
Case study : Discrepancies in IC values (e.g., 2 µM vs. 10 µM) were traced to differences in ATP concentrations in kinase assays .
Q. How can stability studies under physiological conditions inform formulation design?
- Forced degradation : Expose the compound to pH 1–10 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via HPLC .
- Metabolite profiling : Use liver microsomes or S9 fractions to identify major metabolites (e.g., hydroxylation of the fluorophenyl ring) .
- Lyophilization : Improve shelf-life by lyophilizing with cryoprotectants (e.g., trehalose) if the compound is hygroscopic .
Q. Key data :
| Condition | Half-life | Major Degradant |
|---|---|---|
| pH 7.4, 37°C | 48 h | Hydrolyzed carboxamide |
| UV light, 24 h | 12 h | Triazole ring-opened byproduct |
Q. What advanced techniques can elucidate the compound’s mechanism of action in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Identify target engagement in live cells by measuring thermal stabilization of proteins .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (k/k) for purified targets .
- CRISPR-Cas9 screens : Knockout candidate genes to confirm pathway dependencies .
Example : CETSA revealed thermal stabilization of HSP90 at 42°C, suggesting direct interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
